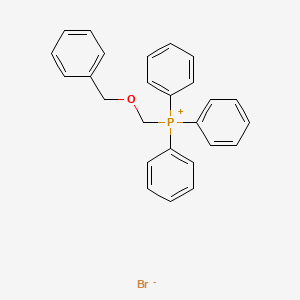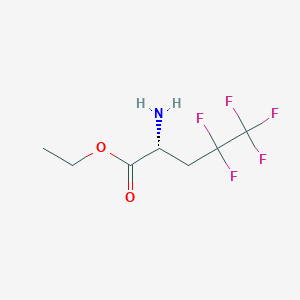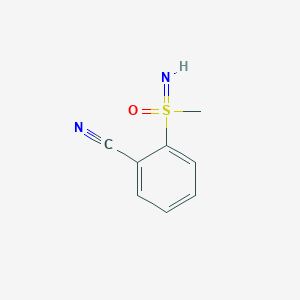
((Benzyloxy)methyl)triphenylphosphoniumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Benzyloxy)methyl)triphenylphosphoniumbromide: is an organophosphorus compound with the formula C26H24BrOP . It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes and ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of ((Benzyloxy)methyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with benzyl bromide in the presence of a base. The reaction is usually carried out in a polar solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:
Ph3P+C6H5CH2Br→[Ph3PCH2C6H5]Br
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purities. The reaction is typically carried out at temperatures ranging from 60°C to 80°C, and the product is purified by recrystallization from a suitable solvent.
Analyse Chemischer Reaktionen
Types of Reactions: ((Benzyloxy)methyl)triphenylphosphoniumbromide primarily undergoes substitution reactions. It is a precursor to the corresponding ylide, which can be generated by deprotonation with a strong base such as butyllithium. The ylide can then participate in the Wittig reaction to form alkenes.
Common Reagents and Conditions:
Base: Butyllithium (BuLi) or sodium hydride (NaH)
Solvent: Tetrahydrofuran (THF) or diethyl ether
Temperature: Typically -78°C to room temperature
Major Products: The major product of the Wittig reaction involving this compound is an alkene. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((Benzyloxy)methyl)triphenylphosphoniumbromide is widely used in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. It is also used as a phase-transfer catalyst in various organic transformations.
Biology and Medicine: In biological research, this compound can be used to deliver molecules to specific cellular compartments due to its lipophilic nature
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a phase-transfer catalyst makes it valuable in various chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ((Benzyloxy)methyl)triphenylphosphoniumbromide involves the formation of a phosphonium ylide upon deprotonation with a strong base. The ylide then reacts with carbonyl compounds (aldehydes or ketones) to form alkenes via the Wittig reaction. The key steps in the mechanism are:
Deprotonation: The phosphonium salt is deprotonated by a strong base to form the ylide.
Nucleophilic Addition: The ylide adds to the carbonyl compound to form a betaine intermediate.
Elimination: The betaine intermediate undergoes elimination to form the desired alkene and triphenylphosphine oxide.
Vergleich Mit ähnlichen Verbindungen
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- (Methoxymethyl)triphenylphosphonium chloride
Uniqueness: ((Benzyloxy)methyl)triphenylphosphoniumbromide is unique due to the presence of the benzyloxy group, which can impart different reactivity and selectivity in chemical reactions compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications where the benzyloxy group can participate in further transformations or provide steric and electronic effects that influence the outcome of the reaction.
Eigenschaften
Molekularformel |
C26H24BrOP |
|---|---|
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
triphenyl(phenylmethoxymethyl)phosphanium;bromide |
InChI |
InChI=1S/C26H24OP.BrH/c1-5-13-23(14-6-1)21-27-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GPPQCYYDPMQCAE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13107838.png)
![6-Bromo-3-(4-bromo-2-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13107845.png)


![2-Dodecyl-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13107862.png)








![((3AR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2-ethoxy-2-methyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B13107927.png)
